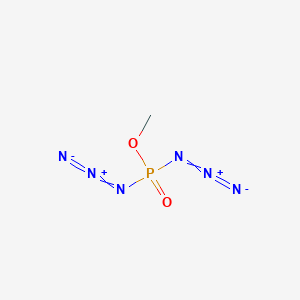

Methyl phosphorodiazidate

Description

Structure

3D Structure

Properties

CAS No. |

57468-69-6 |

|---|---|

Molecular Formula |

CH3N6O2P |

Molecular Weight |

162.05 g/mol |

IUPAC Name |

diazidophosphoryloxymethane |

InChI |

InChI=1S/CH3N6O2P/c1-9-10(8,6-4-2)7-5-3/h1H3 |

InChI Key |

OQWAOVUKPHANJH-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Phosphorodiazidate

Historical and Evolutionary Perspectives on Phosphorodiazidate Synthesis

The synthesis of organophosphorus azides, including phosphorodiazidates, has historical roots in the early 20th century, following the discovery and initial investigations into the reactivity of hydrazoic acid and its salts. Phenyl azide (B81097) was first prepared in 1864 by Peter Griess. wikipedia.org The development of synthetic routes to organophosphorus compounds, particularly those with P-N bonds, gained momentum throughout the 20th century. mdpi.com Early methods for the formation of the phosphoroazidate linkage typically involved the reaction of a phosphorus halide precursor with an azide source.

Historically, the synthesis of compounds like methyl phosphorodiazidate was often a part of broader research into organophosphorus chemistry, driven by various applications. mdpi.com The fundamental reaction, nucleophilic substitution at a phosphorus center, remains a cornerstone of many synthetic approaches today. Over time, the evolution of these methods has been marked by improvements in reagent selection, reaction conditions, and purification techniques to enhance safety and efficiency.

Advanced Strategies for the Preparation of this compound

Modern synthetic chemistry offers a range of sophisticated strategies for the preparation of this compound. These can be broadly categorized into conventional multistep routes, direct one-pot approaches, and methods incorporating principles of green chemistry.

Conventional Multistep Synthetic Routes to this compound

Conventional multistep syntheses of this compound typically involve a sequential process. A common starting material is phosphorus oxychloride (POCl₃). nih.govscispace.com The synthesis can be conceptualized in the following steps:

Esterification: Phosphorus oxychloride is first reacted with one equivalent of methanol (B129727) to form methyl phosphorodichloridate (CH₃OP(O)Cl₂). This step requires careful control of stoichiometry to avoid the formation of dimethyl or trimethyl phosphate (B84403).

Azidation: The resulting methyl phosphorodichloridate is then treated with two equivalents of an azide salt, typically sodium azide (NaN₃), to yield this compound. This is a nucleophilic substitution reaction where the azide ions displace the chloride ions.

A general representation of this multistep process is outlined below:

| Step | Reactants | Product | General Conditions |

| 1 | POCl₃ + CH₃OH | CH₃OP(O)Cl₂ | Controlled temperature, often in an inert solvent. |

| 2 | CH₃OP(O)Cl₂ + 2 NaN₃ | CH₃OP(O)(N₃)₂ | Aprotic solvent, moderate temperature. |

Direct and One-Pot Approaches for this compound Formation

To improve efficiency and reduce the number of synthetic operations, one-pot procedures have been developed. In a one-pot synthesis, all reactants are added to the reactor in a sequential manner without the isolation of intermediates. For this compound, this could involve the sequential addition of methanol and then sodium azide to phosphorus oxychloride in a suitable solvent. nih.gov

An example of a one-pot reaction sequence: POCl₃ + CH₃OH → [CH₃OP(O)Cl₂] + 2 NaN₃ → CH₃OP(O)(N₃)₂

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. nih.govnih.gov In the context of this compound synthesis, these principles can be applied in several ways:

Safer Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses often have a higher atom economy than multistep processes.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Waste Reduction: Minimizing the formation of byproducts and developing processes with easier, less wasteful purification methods. nih.gov

The synthesis of energetic materials, a category that can include organic azides, is an area where green chemistry principles are increasingly being applied to enhance safety and reduce environmental impact. nih.govresearchgate.net

Catalytic Systems in this compound Synthesis

While many traditional syntheses of phosphorodiazidates rely on stoichiometric reactions, catalytic methods are being explored to improve efficiency and selectivity.

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has become a powerful tool in organic synthesis for the formation of various chemical bonds, including P-N bonds. chinesechemsoc.org While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the broader field of transition metal-catalyzed reactions involving azides and phosphorus compounds provides a basis for potential applications. mdpi.comsemanticscholar.org

Transition metals can facilitate the reaction between phosphorus compounds and azides through various mechanisms. mdpi.com For instance, a metal catalyst could activate the phosphorus center, making it more susceptible to nucleophilic attack by the azide ion. Alternatively, the metal could coordinate to the azide, facilitating its reaction with the phosphorus substrate.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. unl.pt For the synthesis of a molecule like this compound, organocatalysts could potentially be employed to facilitate the nucleophilic substitution of halogens on a phosphorus center with azide ions. While direct organocatalytic methods for the synthesis of this compound are not documented, related transformations in organophosphorus chemistry provide a basis for potential synthetic strategies.

For instance, chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, have been successfully used in the enantioselective synthesis of various organophosphorus compounds. unl.ptmdpi.com These catalysts typically activate the substrate or the nucleophile through hydrogen bonding or the formation of reactive intermediates. In a hypothetical organocatalytic synthesis of a chiral derivative of this compound, a chiral catalyst could be used to control the stereochemistry at the phosphorus center during the introduction of the azide groups.

Research in the broader field of organophosphorus chemistry has demonstrated the utility of organocatalysts in promoting reactions at the phosphorus center. For example, the phospha-Michael reaction, the phospha-Mannich reaction, and the phospha-aldol reaction are all catalyzed by organocatalysts, leading to the formation of C-P bonds with high enantioselectivity. mdpi.com These examples suggest the potential for developing organocatalytic methods for the formation of P-N bonds, which would be relevant to the synthesis of phosphorodiazidates.

Table 1: Potential Organocatalytic Strategies for Phosphorodiazidate Synthesis

| Catalyst Type | Potential Application in Phosphorodiazidate Synthesis | Anticipated Challenges |

| Chiral Amines | Activation of phosphorus halides towards nucleophilic attack by azide. | Catalyst stability in the presence of reactive phosphorus species. |

| Chiral Phosphoric Acids | Protonation and activation of the leaving group on the phosphorus precursor. | Compatibility with the basicity of the azide nucleophile. |

| Thioureas | Hydrogen bonding to the azide nucleophile to enhance its reactivity. | Potential for side reactions with the phosphorus center. |

| N-Heterocyclic Carbenes | Formation of reactive intermediates with the phosphorus precursor. | Catalyst poisoning by azide or other reaction components. |

Stereoselective and Enantioselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound, where the phosphorus atom is a stereocenter, presents a significant synthetic challenge. The development of stereoselective methods for the construction of P-chiral compounds is an active area of research in organic chemistry. nih.govnih.gov While no specific methods for the stereoselective synthesis of this compound derivatives have been reported, general strategies for the synthesis of P-stereogenic compounds can be considered.

One common approach involves the use of chiral auxiliaries. A chiral alcohol or amine can be attached to the phosphorus center to create a diastereomeric mixture, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched phosphorodiazidate derivative.

Catalytic asymmetric synthesis offers a more elegant and efficient approach. As mentioned in the previous section, chiral organocatalysts could be employed to control the stereochemistry of the azide substitution. nih.gov Additionally, transition metal catalysts with chiral ligands have been used extensively in the asymmetric synthesis of P-chiral compounds. For example, palladium-catalyzed cross-coupling reactions have been used to create P-C bonds with high enantioselectivity. rug.nl A similar strategy could potentially be adapted for the formation of P-N bonds.

Kinetic resolution, either enzymatic or chemical, is another potential strategy. In a kinetic resolution, a racemic mixture of a phosphorus-containing starting material would be reacted with a chiral catalyst or reagent, which would selectively react with one enantiomer, leaving the other enantiomer unreacted. mdpi.com

Table 2: Comparison of Stereoselective Synthesis Strategies for P-Chiral Phosphorus Compounds

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to induce diastereoselectivity. | Well-established and often reliable. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of enantiomerically enriched product. | Atom-economical and efficient. | Development of a suitable catalyst can be challenging. |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst. | Can be effective when other methods fail. | Maximum theoretical yield is 50% for the unreacted enantiomer. |

Scale-Up Considerations and Process Optimization in this compound Production

The scale-up of the synthesis of any chemical compound requires careful consideration of safety, efficiency, and cost. For a compound like this compound, which contains two azide groups, safety is of paramount importance due to the potential for explosive decomposition. researchgate.net The handling of azides on a large scale requires specialized equipment and strict safety protocols to mitigate the risks of detonation from shock, friction, or heat.

Process optimization would focus on several key areas:

Reagent Selection: Choosing readily available, inexpensive, and less hazardous starting materials is crucial for a scalable process. For example, using a stable and soluble azide source would be preferable to using hydrazoic acid.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is necessary to maximize yield and minimize the formation of impurities. The use of flow chemistry can be particularly advantageous for handling hazardous reagents like azides, as it allows for small reaction volumes and better control over reaction conditions. durham.ac.uk

Work-up and Purification: Developing a robust and scalable purification method is essential. This might involve crystallization, distillation, or chromatography. The potential for the product to be thermally unstable would need to be carefully evaluated during the development of the purification process.

Safety Engineering: A thorough hazard analysis of the entire process is required. This would include identifying potential runaway reactions, developing emergency shutdown procedures, and designing the process to minimize the accumulation of hazardous intermediates or byproducts. The synthesis of energetic materials like azides often involves specialized reactors and containment systems. mdpi.com

The synthesis of diphenylphosphoryl azide (DPPA), a related organophosphorus azide, has been successfully scaled up, and the protocols developed for its production could provide valuable insights for the scale-up of this compound synthesis. researchgate.net The key to the successful scale-up of DPPA was the careful control of reaction conditions and the implementation of appropriate safety measures.

Table 3: Key Parameters for Process Optimization of Azide Synthesis

| Parameter | Consideration | Importance for Scale-Up |

| Thermal Stability | The decomposition temperature of all reagents, intermediates, and the final product must be known. | High - to prevent runaway reactions and explosions. |

| Solvent Choice | The solvent should be inert to the reaction conditions, allow for good temperature control, and facilitate product isolation. | High - affects reaction rate, safety, and downstream processing. |

| Stoichiometry | Precise control of the ratio of reactants is needed to maximize yield and minimize side reactions. | High - impacts product purity and process efficiency. |

| Mixing | Efficient mixing is required to ensure uniform reaction conditions and prevent localized hot spots. | High - critical for safety and reproducibility. |

| Quenching | A safe and effective method for quenching the reaction and destroying any unreacted azides is necessary. | High - essential for safe handling of the reaction mixture. |

Reaction Mechanisms and Transformational Reactivity of Methyl Phosphorodiazidate

Investigation of Fundamental Reaction Pathways Involving Azide (B81097) and Phosphoryl Groups

The reactivity of Methyl phosphorodiazidate is dominated by two key functional components: the electrophilic phosphorus center of the phosphoryl group and the nucleophilic and cycloaddition-prone azide groups. The phosphorus atom, being electron-deficient due to bonding with electronegative oxygen and nitrogen atoms, is a prime target for nucleophilic attack. Concurrently, the azide groups offer a rich spectrum of reactivity, including substitution and cycloaddition reactions.

Nucleophilic substitution at the tetracoordinate phosphorus center is a principal reaction pathway for compounds of this class. These reactions are crucial in the synthesis of various organophosphorus derivatives. The process can occur via two primary mechanisms: a concerted, single transition state process (SN2-P) or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate.

In a typical reaction, a nucleophile (Nu-) attacks the electrophilic phosphorus atom. The viability of this reaction depends on the nucleophilicity of the attacking species and the stability of the leaving group. In this compound, both the methoxy (CH₃O⁻) and azide (N₃⁻) groups can potentially act as leaving groups.

Concerted Mechanism (SN2-P): This pathway involves a single transition state where the nucleophile forms a bond with the phosphorus center while the bond to the leaving group is simultaneously broken. This mechanism typically results in an inversion of configuration at the phosphorus center.

Stepwise Mechanism (Addition-Elimination): This route proceeds through a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. The nucleophile adds to the phosphorus center to form this intermediate, which then eliminates the leaving group to yield the final product. The stereochemical outcome of this pathway is more complex and can result in either inversion or retention of configuration.

The choice between these mechanisms is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. For instance, studies on related thiophosphoryl compounds have shown that the mechanism can shift from concerted to stepwise depending on the properties of the reacting amine nucleophiles.

The phosphorus atom in this compound is inherently electrophilic due to the electron-withdrawing nature of the attached oxygen and azide groups. This makes the compound susceptible to attack by a wide range of nucleophiles without the need for prior electrophilic activation. The reactivity profile is characterized by the phosphorus center acting as an electrophile in substitution reactions.

In asymmetric synthesis, chiral nucleophilic catalysts can be employed to achieve stereocontrolled synthesis of P(V) centers. For example, racemic H-phosphinate species have been coupled with alcohols using chiral catalysts to produce enantioenriched phosphonates. This principle could be extended to reactions of this compound with chiral nucleophiles to potentially generate stereogenic phosphorus compounds.

The azide functional groups in this compound are 1,3-dipoles and are thus expected to readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. This type of reaction is a powerful tool in synthetic chemistry for the construction of five-membered heterocyclic rings.

For example, the reaction of an organic azide with an alkyne, often catalyzed by copper(I) in what is known as "click chemistry," yields a stable triazole ring. It is highly probable that the azide moieties of this compound would undergo similar transformations. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. The cycloaddition could proceed in a chemodivergent manner, potentially allowing for selective reaction at one or both azide groups depending on the reaction conditions and stoichiometry of the dipolarophile.

Thermal and Photochemical Decomposition Pathways of this compound

The stability of this compound is subject to thermal and photochemical influences, which can induce decomposition through distinct pathways.

Photochemical Decomposition: The photolysis of organic azides is a well-established method for generating nitrenes. Irradiation of this compound with ultraviolet light would likely lead to the cleavage of the N-N₂ bond within the azide group, again forming a nitrene intermediate and releasing nitrogen gas. The resulting phosphoryl nitrene would be highly reactive and could participate in a variety of subsequent reactions, such as insertions into C-H bonds or additions to double bonds. The specific products would depend on the solvent and the presence of other reactive species.

Radical Reactions and Their Role in this compound Transformations

While ionic pathways are expected to dominate the reactivity of this compound, the potential for radical-mediated transformations exists. The generation of phosphorus-centered radicals can be achieved through various methods, including photoredox catalysis. These radicals can then participate in addition reactions to unsaturated systems. For instance, phosphoryl radicals can add to vinyl azides to initiate tandem cyclizations. It is conceivable that under specific radical-initiating conditions, reactions involving the phosphoryl core or radical attack on the azide groups could occur.

Solvent Effects on this compound Reactivity and Reaction Kinetics

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. For reactions involving this compound, particularly nucleophilic substitutions, the solvent's polarity, nucleophilicity, and ionizing power are critical parameters.

The Grunwald-Winstein equation is often used to correlate reaction rates with solvent properties:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).

l is the sensitivity of the reaction to solvent nucleophilicity (N).

m is the sensitivity of the reaction to solvent ionizing power (Y).

For the solvolysis of this compound, a bimolecular process (e.g., addition-elimination) would be expected to show significant sensitivity to solvent nucleophilicity (l > 0.5) and moderate sensitivity to ionizing power (m ≈ 0.5). The table below illustrates typical solvent parameters that would influence such reactions.

| Solvent | Nucleophilicity (N) | Ionizing Power (Y) |

| Ethanol | +0.37 | -2.52 |

| Methanol (B129727) | +0.17 | -1.19 |

| Water | -0.41 | +4.05 |

| Acetic Acid | -2.34 | +1.68 |

| Formic Acid | -2.99 | +3.51 |

| Trifluoroethanol (TFE) | -3.3 | +3.05 |

Data adapted from studies on related substrates.

Polar protic solvents can stabilize charged intermediates and transition states, potentially accelerating SN1-type reactions or the elimination step in a stepwise mechanism. Conversely, polar aprotic solvents may enhance the reactivity of anionic nucleophiles by reducing solvation. Therefore, a careful selection of solvent provides a means to control the reaction pathway and kinetics of transformations involving this compound.

Concerted vs. Stepwise Mechanisms in this compound Chemistry

The determination of whether a chemical transformation proceeds through a concerted or a stepwise mechanism is a fundamental aspect of understanding its reactivity. A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously, passing through a single transition state. differencebetween.com In contrast, a stepwise reaction involves multiple steps with the formation of one or more reactive intermediates. differencebetween.compsiberg.com For this compound, a compound containing two azide moieties, the distinction between these mechanistic pathways is crucial for predicting product formation and reaction outcomes.

Due to a lack of specific experimental and computational studies on this compound, a definitive assignment of its reaction mechanisms as either concerted or stepwise is not well-documented in the current scientific literature. However, by drawing analogies from the well-established chemistry of other organic azides, it is possible to postulate the potential mechanistic pathways for its transformations.

Organic azides are known to undergo reactions that can proceed through either concerted or stepwise pathways, largely dependent on the reaction conditions (e.g., thermal or photochemical) and the molecular structure. nih.gov For instance, the Curtius rearrangement, a thermal decomposition of acyl azides to isocyanates, is generally considered to be a concerted process. nih.gov Conversely, photochemical decomposition of azides can proceed via a stepwise mechanism involving the formation of a highly reactive nitrene intermediate. nih.gov

In the context of this compound, its reactivity is likely to be dominated by the chemistry of the azide groups. Potential transformations could include thermal or photochemical decomposition, cycloaddition reactions, or reactions with phosphines (Staudinger reaction).

Potential Concerted Mechanisms:

Cycloaddition Reactions: The (3+2)-cycloaddition of azides with alkenes or alkynes to form triazolines or triazoles, respectively, is a classic example of a concerted pericyclic reaction. wikipedia.org It is plausible that the azide groups of this compound could participate in such concerted cycloadditions.

Thermal Rearrangements: Similar to the Curtius rearrangement, thermal decomposition of this compound might involve a concerted migration of the methyl group with simultaneous expulsion of dinitrogen, although this is a speculative pathway.

Potential Stepwise Mechanisms:

To rigorously distinguish between these potential pathways for this compound, detailed mechanistic studies would be required. Techniques such as kinetic isotope effect studies, computational modeling using Density Functional Theory (DFT), and trapping of reactive intermediates could provide the necessary evidence to elucidate the precise nature of its reaction mechanisms. escholarship.orgmdpi.com Without such dedicated research, the discussion on whether its reactions are concerted or stepwise remains in the realm of analogy and hypothesis based on the known reactivity of similar functional groups.

The following table summarizes the general characteristics of concerted and stepwise reactions, which would be applicable to the study of this compound's reactivity.

| Feature | Concerted Reaction | Stepwise Reaction |

| Number of Steps | Single step | Multiple steps |

| Intermediates | No intermediates formed | One or more reactive intermediates are formed |

| Transition States | A single transition state | Multiple transition states, one for each step |

| Bond Breaking/Formation | Occurs simultaneously | Occurs sequentially |

| Examples in Azide Chemistry | Thermal Curtius rearrangement, Huisgen cycloaddition nih.govwikipedia.org | Photochemical decomposition via nitrene formation nih.gov |

Further research, particularly computational studies, would be invaluable in mapping the potential energy surfaces for the reactions of this compound and identifying the lowest energy pathways, thereby providing a clearer picture of its concerted versus stepwise mechanistic preferences. nih.gov

Sufficient experimental data for Methyl phosphorodiaz idate (CAS: 57468-69-6) is not available in publicly accessible scientific literature to fulfill the detailed requirements of the requested article. While the spectroscopic techniques outlined are standard for chemical structure elucidation, specific research applying these methods to this compound has not been located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Advanced Spectroscopic and Structural Elucidation of Methyl Phosphorodiazidate

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

A comprehensive search for scholarly articles and spectral databases yielded no specific ¹H NMR, ¹³C NMR, ³¹P NMR, HSQC, HMBC, Infrared, Raman, high-resolution mass spectrometry, or X-ray crystallography data for Methyl phosphorodiazidate. Without this primary data, a scientifically accurate article that adheres to the provided structure cannot be generated.

General Principles of Spectroscopic Elucidation

While data for the specific compound is unavailable, the outlined techniques are routinely used to characterize chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multi-Dimensional NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to identify direct correlations between protons and the carbons (or other heteroatoms) they are attached to. researchgate.netnih.gov The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, which is crucial for piecing together the molecular skeleton. nih.gov

Phosphorus-31 (³¹P) NMR: As a spin ½ nucleus with 100% natural abundance, ³¹P is highly amenable to NMR studies. The chemical shift of a phosphorus nucleus provides significant information about its oxidation state, coordination number, and the electronegativity of its substituents. For a compound like this compound, ³¹P NMR would provide a single, sharp signal in a proton-decoupled spectrum, with a chemical shift characteristic of a pentavalent phosphorus atom bonded to oxygen and nitrogen atoms.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, IR spectroscopy would be expected to show strong absorptions corresponding to the P=O stretch, P-O-C stretches, and the characteristic asymmetric and symmetric stretches of the azide (B81097) (N₃) functional groups. Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the molecule.

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a high degree of accuracy. For this compound (CH₃N₆O₂P), HRMS would confirm the monoisotopic mass of 162.0055 g/mol . Fragmentation analysis within the mass spectrometer would reveal how the molecule breaks apart, providing further structural evidence by identifying characteristic neutral losses and fragment ions.

X-ray Diffraction:

For a compound that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would precisely measure all bond lengths, bond angles, and torsion angles, and reveal how the molecules pack together in the crystal lattice.

Advanced Spectroscopic Techniques:

Techniques like variable-temperature NMR can be employed to study dynamic processes such as conformational changes or restricted bond rotations. These methods can provide kinetic and thermodynamic information about such processes.

Without published experimental results for this compound, any further discussion would be purely speculative.

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful technique used to study the dynamics of short-lived excited states in molecules following photoexcitation. This method allows researchers to observe photochemical and photophysical processes on timescales ranging from femtoseconds to microseconds. In the context of organophosphorus azides, such as the related compound diphenylphosphoryl azide, femtosecond transient absorption spectroscopy has been employed to elucidate the mechanisms of their photochemistry.

For instance, upon ultrafast photolysis, transient species can be observed. In the case of diphenylphosphoryl azide, two transient species were identified. The first, with a lifetime of approximately 28 picoseconds and an absorption centered at 430 nm, was assigned to a singlet excited state localized on a phenyl ring. The second transient, observed at 525 nm with a much longer lifetime of about 480 picoseconds, was attributed to the singlet diphenylphosphorylnitrene formed after the loss of molecular nitrogen. nih.gov This type of study reveals the pathway of energy transfer and subsequent chemical transformations within the molecule. nih.gov

While no specific time-resolved spectroscopic data for this compound is currently available in the cited literature, studies on analogous compounds provide a framework for predicting its potential photochemical behavior. It is plausible that photoexcitation of this compound would also lead to the formation of a transient singlet phosphorylnitrene, the dynamics of which could be monitored using techniques like transient absorption spectroscopy. nih.govoxinst.combris.ac.ukedinst.com The precise lifetimes and absorption maxima of these transient species would be unique to the this compound structure.

A hypothetical time-resolved transient absorption experiment on this compound could yield data similar to that presented in the table below, based on the behavior of analogous compounds.

| Time Delay (ps) | Transient Species | Absorption Maximum (nm) |

| 0-50 | Singlet Excited this compound | ~400-450 |

| 50-1000 | Singlet Methyl Phosphorylnitrene | ~500-550 |

Chiroptical Spectroscopy (e.g., VCD, ECD)

Chiroptical spectroscopy encompasses techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) that provide three-dimensional structural information about chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. nih.govru.nlrsc.orguit.no

VCD spectroscopy, which operates in the infrared region, is particularly sensitive to the mutual orientation of distinct functional groups within a molecule. nih.govru.nluit.no For phosphorus-containing compounds, the P=O and P-O stretching regions of the vibrational spectrum are often informative. In nucleic acids, for example, the symmetric PO2- stretch around 1075 cm⁻¹ gives a significant VCD signal that is characteristic of the helical sense of the backbone. nih.gov

As with time-resolved spectroscopy, there is no specific VCD or ECD data available in the searched literature for this compound. To be a subject for chiroptical analysis, a molecule must be chiral. Assuming a chiral variant of this compound could be synthesized (for instance, through isotopic substitution or the introduction of a chiral center), its VCD and ECD spectra could be predicted and analyzed.

For a hypothetical chiral this compound, one would expect to observe VCD signals corresponding to the vibrational modes of the phosphate (B84403) and azide groups. The table below outlines potential regions of interest for VCD analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | ~1250-1300 |

| P-O-C | Asymmetric Stretching | ~1000-1050 |

| N₃ | Asymmetric Stretching | ~2100-2160 |

The ECD spectrum of a chiral this compound would likely be dominated by electronic transitions within the azide chromophore. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be crucial in correlating the observed spectral features to the absolute configuration of the molecule. rsc.org

Theoretical and Computational Investigations of Methyl Phosphorodiazidate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) has become one of the most widely used methods in computational chemistry due to its favorable balance of accuracy and computational cost. diva-portal.orgmdpi.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. pnnl.gov This approach allows for the investigation of the electronic ground state of many-body systems, including atoms and molecules. pnnl.gov

For methyl phosphorodiazidate, DFT would be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can be used to characterize the molecule and confirm that the optimized structure corresponds to a true energy minimum.

Analyze Electronic Properties: Investigate the distribution of electrons through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity. ijcce.ac.ir

Determine Charge Distribution: Use methods like Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges, providing insight into the polarity of bonds like the P=O and P-N linkages.

While specific DFT studies on this compound are not available in published literature, the methodology is routinely applied to similar organophosphorus compounds, providing reliable predictions of their properties. researchgate.netresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry.

Key ab initio methods that would be applicable to this compound include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest methods to incorporate electron correlation, which is neglected in the basic Hartree-Fock (HF) theory. It provides a significant improvement in accuracy for geometries and energies. mdpi.com

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered among the most accurate for small to medium-sized molecules. mdpi.com They would be used to obtain highly accurate benchmark energies for this compound and its transition states, against which less expensive methods like DFT could be validated.

These high-accuracy calculations are crucial for obtaining precise energetic data, which is essential for predicting reaction barriers and thermodynamic properties with chemical accuracy.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. nih.gov

For phosphorus-containing compounds, it is essential to use basis sets that can adequately describe the complex electronic environment of a second-row element. Key considerations include:

Polarization Functions: These functions (e.g., d-orbitals on phosphorus, p-orbitals on hydrogen) are crucial for describing the non-spherical nature of electron density in chemical bonds and are essential for accurate geometry and frequency calculations. missouri.edu Pople-style basis sets like 6-31G* or 6-311G(d,p) are common choices. nih.gov

Diffuse Functions: These functions are important for describing loosely bound electrons, such as those in anions or in the azide (B81097) groups of this compound. They are denoted with a "+" or "++" in Pople basis sets (e.g., 6-31+G*) or the prefix "aug-" in Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ). missouri.edu

Correlation-Consistent Basis Sets: Dunning's sets (e.g., cc-pVDZ, cc-pVTZ) are designed to systematically converge towards the complete basis set limit, allowing for controlled studies of basis set effects. nih.gov

The choice of DFT functional is also critical. Hybrid functionals like B3LYP are widely used, while modern, range-separated functionals like ωB97X-D are often recommended for their improved description of non-covalent interactions and thermochemistry. The table below summarizes some recommended combinations for studying phosphorous-azide systems.

| Methodology | Basis Set | DFT Functional | Primary Application |

| Initial Screening | 6-31G(d) | B3LYP | Geometry optimization, preliminary frequency analysis |

| Standard Accuracy | 6-311+G(d,p) | B3LYP, ωB97X-D | Accurate geometries, reaction energies, analysis of electronic properties |

| High Accuracy | aug-cc-pVTZ | M06-2X, ωB97X-D | Benchmark energy calculations, detailed reaction mechanism studies |

| High Accuracy (Ab Initio) | aug-cc-pVTZ | MP2, CCSD(T) | Highly accurate benchmark energies for validation of DFT results |

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the energy changes as reactants transform into products, researchers can understand reaction mechanisms, identify key intermediates, and predict how fast a reaction will occur.

A chemical reaction can be visualized as motion on a multi-dimensional potential energy surface (PES), where the energy of the system is a function of the positions of its atoms. mdpi.com Stationary points on this surface correspond to stable molecules (reactants, products, intermediates) at local minima, and transition states at first-order saddle points. nih.gov

For this compound, exploring the PES would be critical for understanding its reactivity, such as in hydrolysis or thermal decomposition reactions. Computational methods used to explore the PES include:

Geometry Optimization: This process locates the energy minima corresponding to stable structures.

Transition State (TS) Searching: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate the saddle point connecting reactants and products. A valid transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govyoutube.com

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation follows the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed reaction pathway.

These explorations provide a detailed picture of the reaction mechanism, revealing whether a reaction proceeds in a single step or through multiple intermediates. nih.gov Studies on related phosphoroimidazolides, for example, have used these techniques to characterize a loose transition state with significant bond cleavage during hydrolysis. nih.gov

Once the energies of the reactants and the transition state are known, the rate constant (k) of a reaction can be predicted using Transition State Theory (TST). The fundamental equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡).

The computational workflow for predicting a reaction rate constant for a reaction involving this compound would typically involve the steps outlined in the table below.

| Step | Computational Task | Required Information | Output |

| 1 | Geometry Optimization | Initial structures of reactant(s) and product(s) | Optimized geometries and electronic energies |

| 2 | Transition State Search | Guess structure for the transition state | Geometry and electronic energy of the transition state |

| 3 | Frequency Calculation | Optimized geometries of reactant(s) and transition state | Zero-point vibrational energies (ZPVE), thermal corrections, and confirmation of one imaginary frequency for the TS |

| 4 | IRC Calculation | Optimized transition state geometry | Confirmation that the TS connects the correct reactant and product minima |

| 5 | Rate Constant Calculation | Calculated free energies of the reactant(s) and transition state | Predicted reaction rate constant at a given temperature |

This comprehensive approach allows for a quantitative prediction of chemical reactivity, providing invaluable data for understanding the stability and transformation pathways of this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is a critical first step in understanding the three-dimensional structure and flexibility of a molecule. For this compound, this would involve identifying all possible stable arrangements of its atoms (conformers) and determining their relative energies.

Conformational Analysis: A systematic or stochastic search of the potential energy surface of this compound would be performed to locate various conformers. Quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be used to optimize the geometry of each conformer and calculate its energy. The key dihedral angles, such as those around the P-O and P-N bonds, would be systematically rotated to explore the conformational space. The results of such an analysis would typically be presented in a table of relative energies.

Illustrative Data Table: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (O-P-N-N) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.52 |

| C | -60° (gauche) | 1.52 |

| D | 0° (syn) | 5.89 |

This table is a hypothetical representation of results from a conformational analysis.

Prediction of Spectroscopic Properties from Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of this compound would be calculated using quantum mechanical methods, typically DFT. After geometry optimization of the most stable conformer, a frequency calculation is performed. The resulting vibrational modes can be animated to understand the nature of the atomic motions. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR and Raman spectrum. These theoretical spectra are crucial for assigning the peaks in experimentally obtained spectra. acs.org

Illustrative Data Table: Predicted Vibrational Frequencies for a Hypothetical this compound Conformer

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 2150 | Asymmetric N₃ stretch |

| 2 | 1280 | P=O stretch |

| 3 | 1050 | P-O-C stretch |

This table is a hypothetical representation of results from a vibrational frequency calculation.

NMR Spectroscopy: The chemical shifts of the ¹H, ¹³C, ¹⁵N, and ³¹P nuclei in this compound can be predicted computationally. The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). Predicted NMR spectra can aid in the structural elucidation of the molecule and its conformers.

Intermolecular Interactions and Solvent Effects in Theoretical Studies

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, be they other this compound molecules or solvent molecules.

Intermolecular Interactions: In the absence of a solvent, the interactions between this compound molecules would be studied to understand its bulk properties. Computational methods can be used to calculate the binding energies of dimers and larger clusters. The nature of these interactions (e.g., hydrogen bonds, van der Waals forces, dipole-dipole interactions) can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. mdpi.com

Solvent Effects: The influence of a solvent on the properties of this compound can be modeled in two primary ways: explicitly or implicitly.

Explicit Solvation: In this approach, individual solvent molecules are included in the simulation box along with the this compound molecule. This is computationally intensive but provides a detailed picture of the solute-solvent interactions. researchgate.netnih.gov

Implicit Solvation: Here, the solvent is represented as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. This approach is less computationally demanding and is often used to study how a solvent affects conformational energies and spectroscopic properties. researchgate.net

The choice of solvent can significantly impact the relative stability of different conformers. For example, a polar solvent might stabilize a more polar conformer that is less stable in the gas phase.

Illustrative Data Table: Hypothetical Solvent Effects on Conformer Energies of this compound

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) |

|---|---|---|

| A | 0.00 | 0.50 |

| B | 1.52 | 1.20 |

| D | 5.89 | 3.50 |

This table is a hypothetical representation of how solvent can alter the relative energies of conformers.

Applications and Synthetic Utility of Methyl Phosphorodiazidate

Methyl Phosphorodiazidate as a Versatile Reagent in Organic Synthesis

The reactivity of the azide (B81097) groups in this compound is central to its utility in organic synthesis. These groups can participate in a variety of transformations, allowing for the functionalization of organic molecules and participation in coupling reactions.

Applications in the Functionalization of Organic Molecules

This compound serves as a key reagent for the introduction of the phosphoramidate (B1195095) moiety onto different molecular scaffolds. This functionalization is of particular interest in medicinal chemistry and chemical biology due to the presence of the phosphoramidate linkage in various bioactive compounds. One of the primary applications is in the phosphorylation of alcohols. While direct data on this compound is limited, the analogous reactivity of phosphoryl azides suggests its utility in this transformation. The reaction would proceed via nucleophilic attack of the alcohol on the phosphorus center, leading to the displacement of an azide group and formation of a stable phosphoester linkage. This method offers a potentially mild and selective route to phosphorylated molecules.

Furthermore, the azide functionalities allow for nitrene insertion reactions. Under thermal or photochemical conditions, this compound can generate a highly reactive nitrene intermediate, which can then insert into C-H bonds, leading to the direct formation of C-N bonds and the introduction of a phosphoramidate group. This strategy has been explored with other phosphoryl azides for the C-H amidation of various substrates. For instance, iridium-based catalyst systems have been shown to facilitate the reaction between phosphoryl azides and substrates containing directing groups, executing efficient phosphoramidate synthesis via C-N bond formations organic-chemistry.org.

Role in Cross-Coupling and Coupling Reactions

While specific examples detailing the use of this compound in modern cross-coupling reactions are not extensively documented in readily available literature, its structural motifs suggest potential applications. The phosphoramidate moiety can be incorporated into molecules that subsequently participate in transition-metal-catalyzed cross-coupling reactions. For example, molecules functionalized with a phosphoramidate group might be designed as ligands for metal catalysts, influencing the catalyst's stability, solubility, and catalytic activity.

The azide groups themselves can undergo "click chemistry" reactions, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). This would allow for the conjugation of the this compound moiety to molecules containing alkyne groups, forming stable triazole linkages. This approach is widely used in bioconjugation and materials science for linking different molecular components under mild conditions.

Precursor in the Synthesis of Complex Organic Molecules

This compound can serve as a building block for the synthesis of more elaborate molecules, particularly those containing the phosphoramidate functional group. Phosphoramidates are found in a range of biologically active compounds and are used as isosteres of phosphates in drug design to improve stability and cell permeability. The synthesis of phosphoramidates can be achieved through the reaction of organic azides with phosphites, a transformation related to the Staudinger reaction. In this context, this compound could react with various nucleophiles, leading to the displacement of one or both azide groups to build more complex phosphoramidate structures.

Potential for Material Science Applications (e.g., Polymer Chemistry)

The bifunctional nature of this compound, with its two azide groups, makes it a potential monomer or cross-linking agent in polymer chemistry. The azide groups can be utilized in polymerization reactions, such as polycondensation or cycloaddition polymerizations. For instance, reaction with dialkynes could lead to the formation of polymers containing triazole and phosphoramidate linkages in the backbone.

While direct polymerization of this compound is not prominently described, the synthesis of poly(phosphoramidate)s via other methods highlights the interest in this class of polymers. For example, acyclic diene metathesis (ADMET) polycondensation has been used to synthesize side-chain poly(phosphoramidate)s rsc.org. These polymers are of interest for their potential biodegradability and applications in the biomedical field. The hydrolytically labile P-N bond in the phosphoramidate side chains offers possibilities for creating degradable materials or processable intermediates for other functional polymers rsc.org.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Resulting Polymer Feature | Potential Application |

| Cycloaddition Polymerization | Dialkyne | Triazole and phosphoramidate linkages in the backbone | Specialty polymers, coatings |

| Polycondensation | Diol or Diamine | Phosphoramidate linkages in the polymer backbone | Biodegradable materials, drug delivery |

Derivatization for Biological Probes or Conjugation Chemistry

The reactivity of the azide groups in this compound makes it a candidate for bioconjugation applications. Through azide-alkyne cycloaddition reactions, it can be attached to biomolecules such as peptides, proteins, or nucleic acids that have been modified to contain an alkyne group. This would allow for the introduction of a phosphoramidate tag, which could serve as a probe to study biological processes or to modify the properties of the biomolecule.

For instance, the phosphoramidate moiety could act as a mimetic of a phosphate (B84403) group, potentially interacting with enzymes that process phosphorylated substrates. Attaching this group to a fluorescent dye or a biotin (B1667282) tag via the remaining functional group on the this compound scaffold would enable the detection and tracking of these interactions.

Future Research Directions and Challenges in Methyl Phosphorodiazidate Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of organophosphorus compounds, including phosphorodiazidates, has often relied on methods that utilize hazardous reagents and generate significant waste. A paramount challenge and a significant area of future research will be the development of highly efficient and sustainable synthetic routes to methyl phosphorodiazidate. This endeavor aligns with the broader goals of green chemistry, which seeks to minimize the environmental impact of chemical processes. mdpi.comuef.fihuarenscience.com

Key areas of focus will include:

Catalytic Approaches: The exploration of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, could provide more sustainable alternatives to stoichiometric reagents. huarenscience.com Research into copper-cobalt double metal cyanides as heterogeneous catalysts for the formation of P-N bonds in related phosphoramidates suggests a promising avenue for cleaner synthesis. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. huarenscience.com Future routes should aim for high atom economy, avoiding the use of protecting groups and minimizing the formation of byproducts.

Safer Reagents and Solvents: A shift towards the use of less hazardous reagents and environmentally benign solvents is crucial. mdpi.comhuarenscience.com For instance, replacing toxic chlorinated reagents with greener alternatives is a key objective in the synthesis of related phosphoramidates. researchgate.net The use of aqueous media or solvent-free reaction conditions should also be investigated. mdpi.com

Renewable Feedstocks: While challenging for organophosphorus chemistry, the long-term vision includes the exploration of renewable starting materials to further enhance the sustainability of this compound synthesis. huarenscience.com

| Synthetic Strategy | Key Advantages | Research Focus |

| Metal Catalysis | High efficiency, potential for recyclability, reduced waste. | Development of catalysts based on earth-abundant metals. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for P-N bond formation. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | Optimization of reaction conditions in continuous flow reactors. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact. | Exploration of mechanochemical and solid-state synthesis methods. |

Exploration of Unprecedented Reactivity Patterns and Transformations

The presence of two azide (B81097) moieties attached to a central phosphorus atom in this compound suggests a rich and largely unexplored reactivity profile. Future research should focus on uncovering novel transformations that leverage the unique electronic and steric properties of this compound.

Potential areas of investigation include:

Nitrene Chemistry: The thermal or photochemical decomposition of the azide groups can generate highly reactive nitrene intermediates. The intramolecular and intermolecular reactions of these nitrenes could lead to the synthesis of novel heterocyclic and acyclic organophosphorus compounds. The study of aryl azides has shown that photolysis can lead to ring opening and trapping with solvents, suggesting complex transformations are possible. researchgate.net

Cycloaddition Reactions: The azide groups can participate in [3+2] cycloaddition reactions with a variety of unsaturated substrates, such as alkynes and alkenes. These reactions would provide a straightforward route to a diverse range of phosphorus-containing triazoles and other heterocyclic systems.

Reactions with Phosphines and Phosphites: The reaction of azides with phosphines (the Staudinger reaction) is a well-established method for the formation of phosphazenes. Investigating the Staudinger reaction with this compound could lead to the synthesis of novel phosphorus-nitrogen polymers and macrocycles.

Coordination Chemistry: The nitrogen atoms of the diazidate group could act as ligands for transition metals, opening up new avenues in coordination chemistry and catalysis.

| Reaction Type | Potential Products | Key Research Questions |

| Nitrene Insertion | Novel P-N heterocycles, functionalized organophosphorus compounds. | Control of selectivity (intra- vs. intermolecular), isolation of reactive intermediates. |

| [3+2] Cycloaddition | Phosphorus-containing triazoles and other heterocycles. | Scope of the reaction with different dipolarophiles, regioselectivity. |

| Staudinger Reaction | Phosphazenes, P-N polymers, macrocycles. | Reactivity of the two azide groups, control of polymerization. |

| Metal Coordination | Novel organometallic complexes. | Coordination modes, catalytic activity of the resulting complexes. |

Integration with Automated Synthesis and Flow Chemistry Technologies

The integration of automated synthesis and flow chemistry technologies offers significant advantages in terms of reproducibility, safety, and scalability. nih.gov Future research on this compound should embrace these modern techniques to accelerate discovery and development.

Key aspects to be explored include:

Flow Synthesis: Continuous-flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important when dealing with potentially hazardous intermediates like azides and nitrenes. nih.govelveflow.com Flow chemistry can enable safer handling of exothermic reactions and allows for rapid optimization of reaction conditions. nih.govresearchgate.net

Automated Synthesis Platforms: The development of automated platforms for the synthesis and screening of this compound derivatives would significantly accelerate the discovery of new compounds with desired properties. Automated systems can perform multiple reactions in parallel, enabling high-throughput experimentation.

In-line Analysis: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, with flow reactors would allow for real-time monitoring of reactions, providing valuable kinetic and mechanistic data.

The application of automated fast-flow synthesis has already proven successful for related compounds like phosphorodiamidate morpholino oligomers, demonstrating the potential of these technologies in the broader field of organophosphorus chemistry. nih.gov

Interdisciplinary Research Initiatives for Novel Applications

The unique structure of this compound suggests a wide range of potential applications across various scientific disciplines. Fostering interdisciplinary research collaborations will be crucial for unlocking the full potential of this compound.

Potential areas for interdisciplinary research include:

Medicinal Chemistry: Organophosphorus compounds, particularly phosphonates and phosphoramidates, have found applications as antiviral and anticancer agents. nih.govfrontiersin.org The introduction of the this compound moiety into biologically active molecules could lead to the development of new therapeutic agents. The methyl group itself can play a significant role in modulating the physicochemical and pharmacokinetic properties of drug molecules. nih.gov

Materials Science: The ability of the azide groups to undergo "click" chemistry reactions makes this compound a promising building block for the synthesis of novel polymers, dendrimers, and functionalized surfaces. Metal phosphonates have already been explored for their applications in creating materials with interesting magnetic, optical, and catalytic properties. researchgate.net

Catalysis: The coordination of this compound to metal centers could yield novel catalysts for a variety of organic transformations. scispace.com Phosphine (B1218219) oxides, which share the P=O moiety, have been shown to be effective ligands in a range of catalytic reactions. researchgate.net Furthermore, zirconium phosphates and phosphonates have been utilized as solid acid catalysts and catalyst supports. mdpi.com

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The unique reactivity of this compound could be harnessed to design new agrochemicals with novel modes of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl phosphorodiazidate, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized for yield and purity?

- Methodological Answer : Synthesis typically involves phosphorylation of diazidates under anhydrous conditions. Optimization requires controlled parameter variation:

- Solvent selection : Test polar aprotic solvents (e.g., acetonitrile, THF) for solubility and reactivity .

- Catalyst screening : Use triethylamine or DMAP to enhance reaction kinetics .

- Temperature gradients : Monitor yield via HPLC at 25°C, 40°C, and 60°C to identify thermal decomposition thresholds .

- Purity assessment : Validate with P NMR (δ 10–15 ppm for phosphorylated products) and mass spectrometry (expected [M+H] ion) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- H/P NMR : Assign peaks to confirm structure (e.g., P NMR distinguishes phosphoramidate vs. phosphate impurities) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula with <5 ppm error .

- Reverse-phase HPLC : Use C18 columns (acetonitrile/water gradient) to quantify purity and detect hydrolytic byproducts .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., pH, temperature, light exposure)?

- Methodological Answer :

- Accelerated stability studies : Incubate at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via UV-Vis (λ~260 nm for diazido groups) .

- pH-dependent hydrolysis : Test buffered solutions (pH 2–10) with LC-MS to identify labile bonds .

- Light sensitivity : Compare sealed amber vs. clear vials under UV/vis light (300–700 nm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates with varying nucleophiles (e.g., amines, thiols) .

- DFT calculations : Model transition states (Gaussian 16) to correlate steric bulk (e.g., tert-butyl vs. methyl groups) with activation energy .

- Isotopic labeling : Track N or O to elucidate mechanistic pathways .

Q. What computational approaches (e.g., DFT, MD simulations) predict the reactivity and degradation pathways of this compound in aqueous environments?

- Methodological Answer :

- Solvent modeling : Use COSMO-RS to simulate solvation effects on hydrolysis .

- Reaction pathway mapping : Identify intermediates via IRC (Intrinsic Reaction Coordinate) analysis in Gaussian .

- MD simulations (NAMD/GROMACS) : Simulate 100 ns trajectories to assess conformational stability in water .

Q. How can contradictory literature data on this compound’s thermodynamic properties (e.g., ΔH, solubility) be resolved?

- Methodological Answer :

- Meta-analysis : Apply Cochrane systematic review protocols to evaluate experimental conditions across studies (e.g., calorimetry vs. computational estimates) .

- Standardized protocols : Replicate studies using IUPAC-recommended methods for solubility (shake-flask technique) and enthalpy (DSC) .

- Error source identification : Quantify instrument variability (e.g., ±0.1°C temperature fluctuations in DSC) .

Q. What strategies mitigate hazards during large-scale synthesis or handling of this compound?

- Methodological Answer :

- Risk assessment : Follow GHS guidelines for corrosive/explosive hazards (e.g., SDS Section 8: Personal Protection) .

- Ventilation design : Use CFD modeling to optimize fume hood airflow (>0.5 m/s) during diazido group reactions .

- Waste treatment : Neutralize with 10% NaHCO before disposal to prevent exothermic decomposition .

Data Presentation and Analysis

Table 1 : Stability of this compound Under Accelerated Conditions

Table 2 : Computational vs. Experimental Reaction Barriers for Hydrolysis

| Method | Activation Energy (kcal/mol) |

|---|---|

| DFT (B3LYP/6-31G*) | 22.4 |

| Experimental (kinetic) | 24.1 ± 1.3 |

| Discrepancy attributed to solvation effects in DFT models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.